molecular formula C24H16 B13096682 3-Phenylchrysene

3-Phenylchrysene

Cat. No.: B13096682
M. Wt: 304.4 g/mol
InChI Key: NJJQCAPXIUBNCO-UHFFFAOYSA-N
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Description

3-Phenylchrysene is a polycyclic aromatic hydrocarbon (PAH) with a phenyl group attached to the third position of the chrysene molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylchrysene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of chrysene with phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Phenylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro and sulfonic acid derivatives

Mechanism of Action

The mechanism of action of 3-Phenylchrysene in its applications involves its ability to participate in π-π interactions and electron transfer processes. In OTFTs, it facilitates charge transport through its conjugated π-electron system, enhancing device performance . In biological imaging, its fluorescence properties are exploited to visualize cellular structures .

Comparison with Similar Compounds

Similar Compounds

    Chrysene: The parent compound without the phenyl group.

    2-Phenylchrysene: A similar compound with the phenyl group attached at the second position.

    Benzo[a]pyrene: Another PAH with similar structural properties.

Uniqueness

3-Phenylchrysene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular structure is crucial .

Properties

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

3-phenylchrysene

InChI

InChI=1S/C24H16/c1-2-6-17(7-3-1)20-11-10-19-13-14-22-21-9-5-4-8-18(21)12-15-23(22)24(19)16-20/h1-16H

InChI Key

NJJQCAPXIUBNCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC4=C3C=CC5=CC=CC=C54

Origin of Product

United States

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